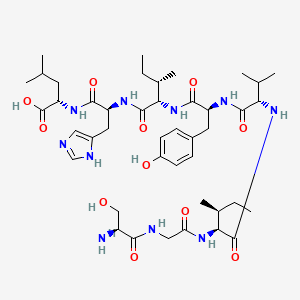phosphane CAS No. 648429-13-4](/img/structure/B12592854.png)
[(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is a complex organophosphorus compound It features a unique structure with a cyclopentadienyl ring, a phenylethyl group, and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane typically involves the reaction of cyclopentadienyl derivatives with phenylethyl halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylethyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are utilized in catalysis for various organic transformations.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel pharmaceuticals. Its unique structure may interact with biological targets in ways that could lead to new therapeutic agents.
Medicine
Research is ongoing to investigate the compound’s potential as a drug delivery agent. Its ability to form stable complexes with metals could be harnessed to deliver metal-based drugs to specific sites in the body.
Industry
In the industrial sector, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane exerts its effects involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The cyclopentadienyl and phenylethyl groups provide steric and electronic effects that influence the reactivity and selectivity of these complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the cyclopentadienyl and phenylethyl groups.
Diphenylphosphine: Similar in structure but does not have the cyclopentadienyl and phenylethyl groups.
Cyclopentadienylphosphine: Contains the cyclopentadienyl group but lacks the phenylethyl group.
Uniqueness
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is unique due to its combination of cyclopentadienyl, phenylethyl, and diphenylphosphane moieties. This unique structure imparts distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
648429-13-4 |
|---|---|
Formule moléculaire |
C25H23P |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[(1R)-2-cyclopenta-1,3-dien-1-yl-1-phenylethyl]-diphenylphosphane |
InChI |
InChI=1S/C25H23P/c1-4-14-22(15-5-1)25(20-21-12-10-11-13-21)26(23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-12,14-19,25H,13,20H2/t25-/m1/s1 |
Clé InChI |
PRHZJKUTNDPRKT-RUZDIDTESA-N |
SMILES isomérique |
C1C=CC=C1C[C@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C=CC=C1CC(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
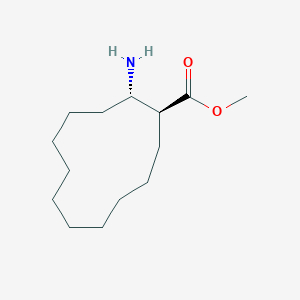
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)



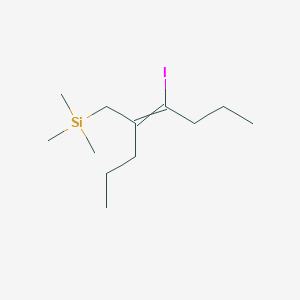
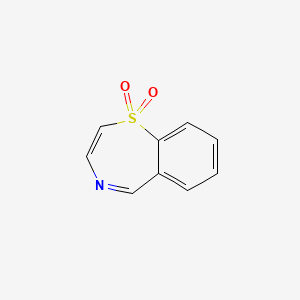
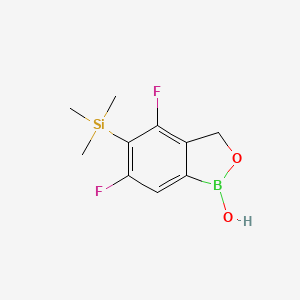
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

